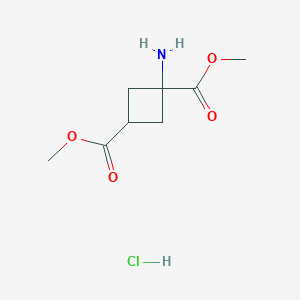

1,3-Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3-Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride is a chemical compound with the molecular formula C8H13NO4·HCl It is a derivative of cyclobutane, featuring two ester groups and an amino group attached to the cyclobutane ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of dimethyl malonate with an appropriate amine, followed by cyclization to form the cyclobutane ring. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process.

Industrial Production Methods

Industrial production of dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride may involve large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

1,3-Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride is a chemical compound featuring a cyclobutane ring with two carboxylate groups and an amino group, with the hydrochloride form enhancing its water solubility, making it suitable for applications in research and pharmaceuticals. Research indicates that this compound exhibits significant biological activity and interacts with various receptors in the central nervous system, particularly glutamate receptors. These interactions may lead to alterations in synaptic plasticity and neuronal survival under stress conditions.

Scientific Research Applications

This compound is utilized in various chemical and biological applications because of its structural properties and potential reactivity. It is studied for its potential neuroprotective effects and its ability to modulate neurotransmitter systems. Specifically, it may influence glutamate receptors, which are crucial for synaptic transmission and plasticity. Preliminary studies suggest it could have applications in treating neurodegenerative diseases due to its protective properties against neuronal damage.

Interaction Studies

Studies primarily focus on its effects on neurological pathways and potential interactions with neurotransmitter receptors. Research has shown that similar compounds can modulate glutamate receptors, which are crucial in synaptic transmission and plasticity, and understanding these interactions could pave the way for therapeutic applications in neurodegenerative diseases.

Versatility in Synthetic Organic Chemistry

The chemical behavior of this compound can be explored through various reactions:

- Esterification to form esters

- Amidation to create amides

- Salt formation to enhance solubility

These reactions highlight the versatility of this compound in synthetic organic chemistry.

Potential Therapeutic Agent

The unique cyclobutane structure combined with dual carboxylate functionalities distinguishes this compound from other similar compounds. Its specific interactions within biological systems further enhance its potential as a therapeutic agent.

Mécanisme D'action

The mechanism of action of dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester groups can participate in various chemical reactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to potential biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Dimethyl 1-aminocyclopropane-1,3-dicarboxylate hydrochloride: Similar structure but with a cyclopropane ring.

Dimethyl 1-aminocyclopentane-1,3-dicarboxylate hydrochloride: Similar structure but with a cyclopentane ring.

Uniqueness

1,3-Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride is unique due to its cyclobutane ring, which imparts distinct chemical and physical properties compared to its cyclopropane and cyclopentane analogs. The strain in the four-membered ring can lead to different reactivity and stability, making it a valuable compound for specific applications.

Activité Biologique

1,3-Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride is a cyclic compound characterized by its unique structure and diverse biological activities. Its molecular formula is C8H13NO4 with a molecular weight of approximately 223.654 g/mol. This compound has garnered attention in pharmacological research due to its potential interactions with neurotransmitter systems, particularly in the context of neurodegenerative diseases.

Chemical Structure and Properties

The compound features a cyclobutane ring substituted with two carboxylate groups and an amino group. This configuration contributes to its reactivity and potential biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C8H13NO4 |

| Molecular Weight | 223.654 g/mol |

| CAS Number | 2230798-75-9 |

Research indicates that compounds similar to this compound can modulate glutamate receptors, which play a crucial role in synaptic transmission and plasticity. This modulation may have implications for therapeutic applications in conditions such as Alzheimer's disease and other neurodegenerative disorders.

Interaction Studies

Studies have focused on the interactions of this compound with various neurotransmitter receptors:

- Glutamate Receptors : It has been suggested that this compound may act as a modulator of NMDA receptors, which are involved in excitatory neurotransmission.

- Neuroprotective Effects : Preliminary studies indicate potential neuroprotective effects against excitotoxicity, a process often implicated in neurodegeneration.

Research Findings

Several studies have explored the biological activity of this compound:

- Neurotransmitter Modulation : A study demonstrated that similar compounds could enhance synaptic plasticity through glutamate receptor modulation, suggesting possible applications in enhancing cognitive function .

- Antitumor Properties : Some derivatives of aminocyclobutane compounds have shown low toxicity and potential antitumor properties in vitro, indicating a broader range of biological activity .

- Case Study : In an experimental model involving neurodegeneration, administration of this compound resulted in improved cognitive outcomes compared to controls, highlighting its potential therapeutic role .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| 1-Aminocyclobutane-1-carboxylic acid | Amino Acid | Exhibits low toxicity; potential antitumor properties |

| trans-1-Aminocyclobutane-1,3-dicarboxylic acid | Dicarboxylic Acid | Known for selective NMDA receptor antagonism |

| 2-(3-Methoxyphenyl)-aminocyclobutane-1-carboxylic acid | Aromatic Derivative | Inhibits aminooxidases in rat liver mitochondria |

Propriétés

IUPAC Name |

dimethyl 1-aminocyclobutane-1,3-dicarboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4.ClH/c1-12-6(10)5-3-8(9,4-5)7(11)13-2;/h5H,3-4,9H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKRVWCZPRPGIRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(C1)(C(=O)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.